molecular formula C19H26N4O2 B8496567 Tert-butyl 4-(1-quinazolin-2-ylethyl)piperazine-1-carboxylate

Tert-butyl 4-(1-quinazolin-2-ylethyl)piperazine-1-carboxylate

Cat. No.: B8496567
M. Wt: 342.4 g/mol
InChI Key: BHQPVENGDCCHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1-quinazolin-2-ylethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

tert-butyl 4-(1-quinazolin-2-ylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H26N4O2/c1-14(17-20-13-15-7-5-6-8-16(15)21-17)22-9-11-23(12-10-22)18(24)25-19(2,3)4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

BHQPVENGDCCHMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=N1)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of the title compound from Step C (240 mg, 1.01 mmol) and N—BOC-piperazine (189 mg, 1.01 mmol), in acetonitrile (5 ml) was added K2CO3 (210 mg, 1.52 mmol) and sodium iodide (152 mg, 1.01 mmol) and the resulting mixture heated at reflux overnight. The mixture cooled and partitioned between water and EtOAc; organic layer washed with sat. NaCl, dried over MgSO4, filtered and evaporated. The residue purified by column chromatography (eluent: 5% MeOH in DCM) to afford the title compound 145 mg (42%) as an orange oil, which solidified on standing. 1H NMR (CDCl3): 1.45 (s, 9H), 1.60 (d, J 6.8 Hz, 3H), 2.46 (m, 2H), 2.69 (m, 2H), 3.49 (m, 4H), 3.97 (q, J 6.8 Hz, 1H), 7.66 (m, 1H), 7.93 (m, 2H), 8.06 (d, J 8.3 Hz, 1H), 9.44 (s, 1H).
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
189 mg
Type
reactant
Reaction Step One
Name
Quantity
210 mg
Type
reactant
Reaction Step Two
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
42%

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